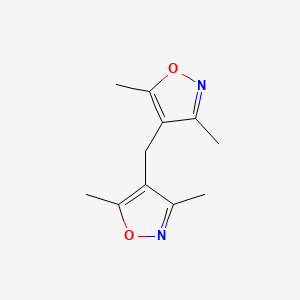
4,4'-methylenebis(dimethylisoxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'4,4'-methylenebis(dimethylisoxazole)' is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as MBI or MBDI and is widely used in various fields of research, including medicinal chemistry, biochemistry, and molecular biology.
Mecanismo De Acción
The mechanism of action of '4,4'-methylenebis(dimethylisoxazole)' is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of two electron-donating dimethylamino groups. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties in vitro.
Biochemical and Physiological Effects:
Studies have shown that '4,4'-methylenebis(dimethylisoxazole)' can have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including cholinesterase and acetylcholinesterase. It has also been shown to inhibit the growth of various cancer cell lines and exhibit antifungal and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using '4,4'-methylenebis(dimethylisoxazole)' in lab experiments include its ease of synthesis, high yield, and versatility. This compound can be used as a building block in the synthesis of various complex molecules and as a reagent in organic synthesis. The limitations of using this compound include its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the use of '4,4'-methylenebis(dimethylisoxazole)' in scientific research. One potential direction is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another direction is the use of this compound as a ligand in metal-catalyzed reactions to develop new catalysts with improved activity and selectivity. Additionally, the potential use of this compound as a therapeutic agent for various diseases, including cancer and inflammation, warrants further investigation.
In conclusion, '4,4'-methylenebis(dimethylisoxazole)' is a versatile and valuable compound in scientific research. Its unique properties and potential applications make it an important building block in the synthesis of various complex molecules and a valuable reagent in organic synthesis. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of '4,4'-methylenebis(dimethylisoxazole)' can be achieved through various methods, including the reaction of dimethylamine with 4,4'-diformyl-2,2'-bisisoxazole and the reaction of dimethylamine with 4,4'-dichloro-2,2'-bisisoxazole. The latter method is more commonly used as it is more efficient and produces a higher yield of the compound.
Aplicaciones Científicas De Investigación
The potential applications of '4,4'-methylenebis(dimethylisoxazole)' in scientific research are vast and varied. This compound has been used as a building block in the synthesis of various complex molecules, including heterocycles, peptides, and natural products. It has also been used as a ligand in metal-catalyzed reactions and as a reagent in organic synthesis.
Propiedades
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-6-10(8(3)14-12-6)5-11-7(2)13-15-9(11)4/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBJTGVTOXTFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-{[(3-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5311126.png)
![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5311139.png)
![4-(4-ethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5311140.png)

![ethyl 5-[(2-chlorobenzoyl)amino]-3-methyl-4-isothiazolecarboxylate](/img/structure/B5311153.png)
![4-fluoro-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5311160.png)
![ethyl 4-({2-(3-fluorophenyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5311166.png)
![(3S*,5S*)-5-[(4-methyl-1-piperazinyl)carbonyl]-1-(3-pyridinylmethyl)-3-piperidinecarboxylic acid](/img/structure/B5311172.png)
![methyl 4-{2-[8-(propionyloxy)-2-quinolinyl]vinyl}benzoate](/img/structure/B5311173.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethyl-N-methylpropanamide](/img/structure/B5311174.png)


![5-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5311196.png)
![4-({[5-chloro-2-(methylthio)pyrimidin-4-yl]carbonyl}amino)benzoic acid](/img/structure/B5311205.png)